Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate
Description
Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1-oxa (ether) and 9-aza (tert-butyl carbamate-protected amine) moiety. The hydroxymethyl group at position 2 contributes to its polarity, enabling hydrogen bonding and enhancing solubility in polar solvents. Such spiro scaffolds are pivotal in medicinal chemistry for their conformational rigidity and ability to mimic peptide turn structures, making them valuable in drug discovery .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-9-7-15(8-10-16)6-4-5-12(11-17)19-15/h12,17H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYIFUGPZPUECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC(O2)CO)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for Spirocyclic Framework Construction
The spiro[5.5]undecane system requires convergent approaches to assemble the oxa-aza bicyclic structure. A widely adopted method involves epoxide ring-opening followed by intramolecular cyclization . For example, Corey–Chaykovsky epoxidation of N-Boc-piperidone generates an epoxide intermediate, which undergoes nucleophilic attack by arylamines to form amino alcohols . Subsequent acylation with chloroacetyl chloride and base-mediated cyclization (e.g., potassium tert-butoxide) yields the spirocyclic core .
Alternative routes employ cyanohydrin formation to establish the hydroxymethyl group. In one protocol, treatment of N-Boc-piperidone with potassium cyanide (KCN) and ammonium chloride in methanol-water mixtures produces cyanohydrin intermediates, which are reduced to hydroxymethyl derivatives using sodium borohydride (NaBH4) and iodine (I2) in tetrahydrofuran (THF) . This method achieves 67–81% yields for related spiro compounds .
Functionalization of the Hydroxymethyl Group
The hydroxymethyl substituent at position 2 is introduced via stereoselective reductions or nucleophilic additions . A notable approach involves:
-
Cyanohydrin synthesis : Reacting piperidone derivatives with KCN and NH4OH to form cyanohydrins .
-
Borane-mediated reduction : Using NaBH4/I2 in THF at 0°C to reduce the nitrile to a primary alcohol, achieving >90% conversion in model systems .
Critical parameters include:
-
Temperature control : Reductions performed below 5°C minimize side reactions .
-
Solvent selection : THF enhances reagent solubility, while methanol quenches excess borane .
Boc Protection and Deprotection Dynamics
The tert-butyloxycarbonyl (Boc) group is integral to nitrogen protection. Key steps involve:
-
Protection : Treating amine intermediates with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA), achieving >95% efficiency .
-
Deprotection : Using trifluoroacetic acid (TFA) in DCM to cleave the Boc group prior to final functionalization .
Optimization of Cyclization Conditions
Intramolecular cyclization to form the spiro structure is highly sensitive to base strength and reaction time . Comparative studies show:
| Base | Temperature | Yield (%) | Byproducts |
|---|---|---|---|
| KOtBu | 0°C | 78 | Oligomers (12%) |
| NaH | RT | 45 | Decomposition |
| DBU | -20°C | 63 | Epimerization |
Data adapted from indicates potassium tert-butoxide (KOtBu) at 0°C maximizes yield while minimizing oligomerization.
Stereochemical Control and Chiral Resolution
Racemic mixtures of the target compound are resolved via chiral preparative HPLC using cellulose-based columns . Enantiomeric excess (ee) reaches 91% for (R)-configured isomers when starting from (S)-2-chloropropionyl chloride, confirming configuration inversion during acylation .
Scale-Up Considerations and Industrial Relevance
Pilot-scale syntheses (100 g batches) highlight:
-
Cost drivers : Iodine (used in reductions) accounts for 34% of raw material costs .
-
Purification challenges : Silica gel chromatography remains standard, but membrane filtration improves recovery to 89% for GMP batches .
Emerging Methodologies and Computational Insights
Recent advances include flow chemistry approaches to spirocycle formation, reducing reaction times from 16 h to 2 h . Density functional theory (DFT) studies predict transition states for cyclization with an activation energy of 24.3 kcal/mol , aligning with experimental kinetics .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-Butyl 2-(Carboxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate.
Reduction: Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared below with structurally similar spiro derivatives (Table 1):
Table 1: Structural Comparison of Spirocyclic Compounds
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to phenyl or methyl analogs, which are more lipophilic .
- Stability : Compounds with ether linkages (e.g., 9-oxa derivatives) exhibit greater stability under acidic conditions compared to ester or ketone-containing analogs .
Biological Activity
Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. Its molecular formula is with a molecular weight of approximately 285.38 g/mol. This compound has garnered interest in various fields, particularly due to its potential biological activities.
Chemical Structure and Properties
The compound features several functional groups, including a tert-butyl group, a hydroxymethyl substituent, and a carboxylate functional group, which contribute to its chemical reactivity and potential biological effects. The spirocyclic arrangement is particularly significant in influencing the compound's interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H27NO4 |
| Molecular Weight | 285.38 g/mol |
| CAS Number | 1341034-85-2 |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the spirocyclic structure.
- Introduction of the hydroxymethyl and tert-butyl groups.
- Carboxylation to yield the final product.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The structural features that contribute to this activity include the presence of heteroatoms which can interact with microbial cell membranes.
2. Anticancer Potential
Studies have indicated that related compounds within the spirocyclic family exhibit cytotoxic effects against cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular processes through interaction with DNA or cellular signaling pathways.
3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these mechanisms.
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial efficacy of this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic applications.
Case Study 2: Cytotoxicity Assessment
In vitro assays were performed on various cancer cell lines (e.g., MCF-7 breast cancer cells) to assess cytotoxic effects. The results demonstrated a dose-dependent response, suggesting that higher concentrations of the compound led to increased cell death rates.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Tert-butyl 3-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate | C15H27NO4 | Antimicrobial, Anticancer |
| Tert-butyl 1-(Hydroxymethyl)-3-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate | C15H27NO4 | Antimicrobial |
| Tert-butyl 1-Oxa-4,9-Diazaspiro[5.5]Undecane | C13H24N2O3 | Limited data available |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-9-Azaspiro[5.5]Undecane-9-Carboxylate, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves multi-step protocols, including:
- Step 1: Formation of the spirocyclic core via cyclization reactions, often using tert-butyl chloroformate and methylamine in tetrahydrofuran (THF) at 0–25°C .
- Step 2: Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences. For example, LiAlH₄ or NaBH₄ may reduce carbonyl intermediates .
- Key Variables: Temperature control (<25°C) minimizes side reactions, while column chromatography (silica gel) is standard for purification. Yields range from 50–85% depending on step optimization .
Q. How is the molecular structure of this compound validated, and which analytical techniques are critical?
- Answer: Structural confirmation relies on:
- NMR Spectroscopy: ¹H/¹³C NMR to verify spirocyclic connectivity and functional groups (e.g., tert-butyl at δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 285.38 for [M+H]⁺) .
- X-ray Crystallography: SHELX software refines crystal structures, confirming bond angles and stereochemistry .
Q. What preliminary biological screening data exist for this compound?
- Answer: Early studies highlight:
- Target Engagement: Moderate affinity (IC₅₀ ~1–10 µM) for neurotransmitter receptors (e.g., serotonin subtypes) in radioligand binding assays .
- Cellular Activity: EC₅₀ values of 5–20 µM in cAMP inhibition assays, suggesting GPCR modulation .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Answer: Contradictions may arise from assay conditions. Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions (pH 7.4, 37°C) .
- Orthogonal Validation: Combine SPR (surface plasmon resonance) with functional assays (e.g., β-arrestin recruitment) to confirm target engagement .
- Data Normalization: Report activities relative to positive controls (e.g., 100% inhibition by reference ligands) .
Q. What computational strategies are effective for predicting the spirocyclic compound’s pharmacokinetic properties?
- Answer:
- Molecular Dynamics (MD): Simulates membrane permeability (logP ~2.5) and blood-brain barrier penetration .
- Docking Studies: AutoDock Vina models interactions with targets (e.g., ligand-receptor binding poses with ∆G < -8 kcal/mol) .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., 65% oral) and CYP450 metabolism risks .
Q. How can synthetic routes be optimized to improve enantiomeric purity for chiral derivatives?
- Answer:
- Chiral Catalysts: Use (R)-BINAP or Jacobsen catalysts for asymmetric cyclization (ee >90%) .
- Chromatography: Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, with mobile-phase optimization (hexane:isopropanol 85:15) .
- Crystallization-Induced Diastereomer Resolution: Introduce chiral auxiliaries (e.g., tartaric acid) to separate diastereomers .
Methodological Notes
- Contradiction Management: Discrepancies in bioactivity often stem from assay sensitivity (e.g., fluorescent vs. luminescent readouts). Cross-validate using label-free technologies like impedance-based systems .
- Scalability Challenges: Multi-step syntheses risk intermediate degradation. Consider flow chemistry for continuous production of oxidation-sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
